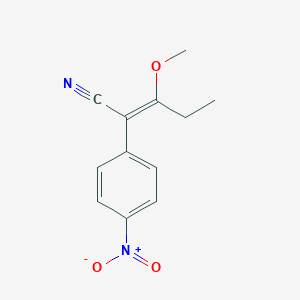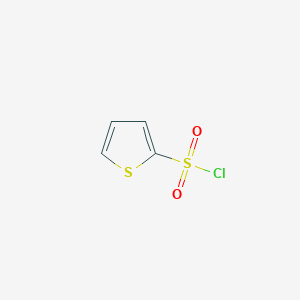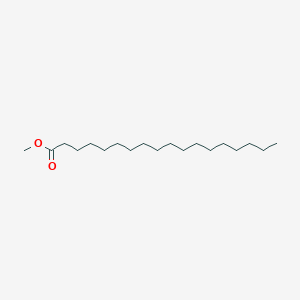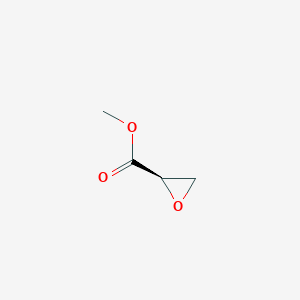
4-Bromo-3-fluoroanilina
Descripción general
Descripción
4-Bromo-3-fluoroaniline is an intermediate used for the synthetic preparation of Tradizolid and various pharmaceuticals such as the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoroaniline involves several steps. It is used as an intermediate in the preparation of various pharmaceuticals . The yield of the reaction varies depending on the conditions .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoroaniline is C6H5BrFN . The InChI Key is YTMVYYAKOPIJCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-3-fluoroaniline is used in various chemical reactions, particularly in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .Physical And Chemical Properties Analysis
4-Bromo-3-fluoroaniline appears as white to cream to pale brown crystals or powder . It has a melting point of 65.0-71.0°C . The density is 0.982 g/mL at 25°C .Aplicaciones Científicas De Investigación
Síntesis de Tradizolid
4-Bromo-3-fluoroanilina: se utiliza como intermedio en la síntesis de Tradizolid, un nuevo antibiótico oxazolidinona . Este compuesto es eficaz contra una gama de bacterias Gram-positivas, incluidas las cepas resistentes a otros antibióticos. El uso de this compound en este contexto es crucial para el desarrollo de nuevos tratamientos para infecciones bacterianas.
Intermediarios Farmacéuticos
El compuesto sirve como bloque de construcción para varios productos farmacéuticos . Su estructura única, que presenta átomos de bromo y flúor, permite la creación de productos farmacéuticos con propiedades mejoradas, como una mayor potencia o una farmacocinética mejorada.
Electrónica Orgánica
En el campo de la electrónica orgánica, la This compound se utiliza para sintetizar terfenilos sustituidos lateralmente con difluoro . Estos compuestos son importantes para crear materiales que exhiben una alta movilidad de carga, lo cual es esencial para el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos.
Síntesis Agroquímica
Este derivado de anilina también se emplea en la síntesis de productos agroquímicos . La introducción de átomos de halógeno puede conducir a compuestos con actividades biológicas específicas, lo que los hace adecuados para su uso como pesticidas o herbicidas.
Ciencia de los Materiales
En la ciencia de los materiales, la This compound se puede usar para modificar las propiedades de los polímeros y resinas . Al incorporar este compuesto en las cadenas poliméricas, los investigadores pueden alterar la estabilidad térmica, la rigidez y otras propiedades físicas del material.
Producción de Tintes y Pigmentos
Los sustituyentes de bromo y flúor en el anillo de anilina lo convierten en un valioso precursor en la síntesis de tintes y pigmentos . Estos tintes y pigmentos se pueden diseñar para que exhiban propiedades de absorción específicas, lo que los hace útiles para una variedad de aplicaciones industriales.
Desarrollo de Catalizadores
Los investigadores utilizan This compound para desarrollar catalizadores para reacciones químicas . La presencia de halógenos puede influir en las propiedades electrónicas del catalizador, afectando así su eficiencia y selectividad.
Investigación Química y Educación
Por último, debido a su estructura y reactividad bien definidas, la This compound se utiliza a menudo en la investigación química y en entornos educativos . Proporciona un compuesto modelo para estudiar las interacciones de halógenos y las reacciones de sustitución aromática.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Bromo-3-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce.
Mode of Action
Instead, it undergoes further chemical reactions to form more complex compounds that can interact with biological targets . The mode of action of these compounds can vary widely depending on their structure and the specific biological target they interact with.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-fluoroaniline are dependent on the final pharmaceutical product it is used to synthesize
Result of Action
The pharmaceutical products synthesized using this compound can have a wide range of effects, depending on their specific biological targets .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluoroaniline can be influenced by various environmental factors. For instance, the compound is soluble in some organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This solubility profile can affect how the compound is handled and stored, and how it reacts in different environments. Furthermore, safety information indicates that it has irritant properties and can cause inflammation and irritation when in contact with skin and eyes .
Propiedades
IUPAC Name |
4-bromo-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYYAKOPIJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356332 | |
| Record name | 4-Bromo-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
656-65-5 | |
| Record name | 4-Bromo-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)